C-Pyridin-4-yl-C-o-tolyl-methylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

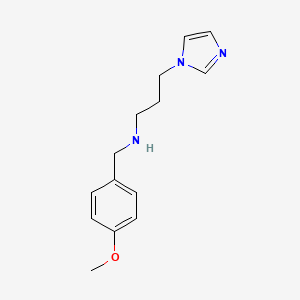

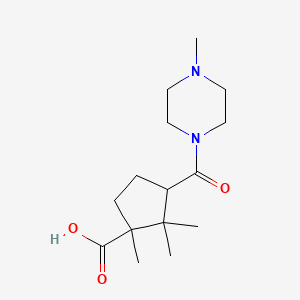

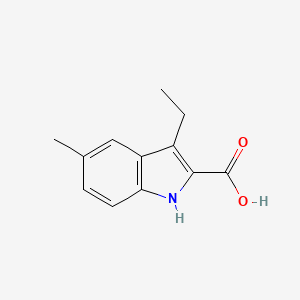

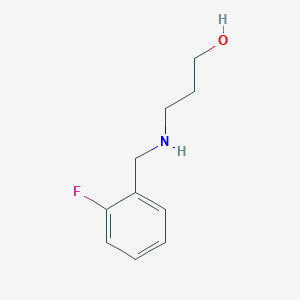

“C-Pyridin-4-yl-C-o-tolyl-methylamine” is a chemical compound with the molecular formula C13H14N2 . It is often used in proteomics research .

Physical And Chemical Properties Analysis

“C-Pyridin-4-yl-C-o-tolyl-methylamine” has a molecular weight of 271.19 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Aplicaciones Científicas De Investigación

Copper-Catalyzed C-N Bond Cleavage and Pyridine Derivative Construction

A study by Huang et al. (2013) demonstrates the efficiency of copper-catalyzed C-N bond cleavage of aromatic methylamines to construct pyridine derivatives. This approach offers a broad range of 2,4,6-trisubstituted pyridines with up to 95% yield from simple and readily available materials. Particularly, when pyridin-2-yl methylamine was used, α-alkylation of ketones occurred, leading to β-(pyridin-2-yl) ketones instead of the expected pyridines, showing a novel application in synthetic chemistry (Huang, Ji, Wu, Huang, & Jiang, 2013).

Rhodium-Catalyzed Methylation of Pyridines

Grozavu et al. (2020) explored a catalytic method that directly introduces a methyl group onto the pyridine aromatic ring, leveraging methanol and formaldehyde as key reagents. This method capitalizes on the interplay between aromatic and non-aromatic compounds, allowing pyridines to become nucleophilic after activation by reduction. The process facilitates mono or double methylation at the C-3/5 positions of C-4 functionalized pyridines, highlighting an innovative strategy in the modification of pyridine derivatives (Grozavu, Hepburn, Bailey, Lindsay-Scott, & Donohoe, 2020).

Metal-Free C-O and C-N Bond-Cleaving

Li et al. (2017) presented a novel approach for synthesizing N-substituted pyridones and 2-substituted pyridines via regioselective metal-free C-O and C-N bond-cleaving of oxazoline[3,2-a]pyridiniums. This methodology, supported by quantum chemistry calculations, showcases the potential for creating heterocyclic structures with significant efficiency and selectivity, offering a valuable tool for the development of pyridine-based compounds (Li, Xue, Yang, Feng, Liu, Zhang, Zhu, Xu, Hall, Zhao, Shi, & Zhu, 2017).

Selective Noradrenaline Reuptake Inhibitors

Fish et al. (2008) identified [4-(Phenoxy)pyridin-3-yl]methylamines as a new series of selective noradrenaline reuptake inhibitors. Through structural-activity relationships, they demonstrated that potent NRI activity could be achieved with specific substitutions, suggesting the potential of pyridine derivatives in therapeutic applications (Fish, Ryckmans, Stobie, & Wakenhut, 2008).

Direcciones Futuras

Propiedades

IUPAC Name |

(2-methylphenyl)-pyridin-4-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-10-4-2-3-5-12(10)13(14)11-6-8-15-9-7-11/h2-9,13H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUGKKIZGXGYDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390009 |

Source

|

| Record name | C-Pyridin-4-yl-C-o-tolyl-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C-Pyridin-4-yl-C-o-tolyl-methylamine | |

CAS RN |

883546-76-7 |

Source

|

| Record name | C-Pyridin-4-yl-C-o-tolyl-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)

![C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine](/img/structure/B1306355.png)